4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative with the molecular formula C6H5Br2NO2
Mechanism of Action
Target of Action
Similar compounds, such as 4,5-dibromo-n-phenyl-1h-pyrrole-2-carboxamides, have been shown to inhibitE. coli DNA gyrase B , suggesting that 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid may have a similar target.
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target, possibly dna gyrase b, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If it does indeed target DNA gyrase B, it could affect DNA replication and transcription processes, leading to downstream effects on bacterial growth and proliferation .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit bacterial growth by interfering with DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups replacing the bromine atoms .
Scientific Research Applications
Chemistry
In chemistry, 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential biological activities. Brominated pyrrole derivatives have shown promise as antimicrobial and anticancer agents, making them of interest in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to identify compounds with specific biological targets and mechanisms of action .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-1H-pyrrole-2-carboxylic acid: Similar in structure but lacks the methyl group at the 1 position.
4,5-dibromo-1H-pyrrole-2-carboxylate: The ester form of the compound, which has different chemical properties and applications.
Uniqueness
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine atoms and the methyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-dibromo-1-methylpyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXVWIMCAEERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512521 | |
Record name | 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-06-9 | |
Record name | 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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